6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Description
Molecular Architecture and IUPAC Nomenclature
6-Ethoxyimidazo[2,1-B]thiazole-5-carbaldehyde belongs to the imidazo[2,1-b]thiazole class of bicyclic heterocycles, characterized by fused imidazole and thiazole rings. Its molecular formula is C₈H₈N₂O₂S , with a molecular weight of 196.23 g/mol . The IUPAC name reflects its substitution pattern: the ethoxy group (-OCH₂CH₃) occupies position 6 on the imidazo[2,1-b]thiazole scaffold, while the aldehyde (-CHO) functional group resides at position 5.
Key Structural Features:
- Bicyclic core : A planar imidazo[2,1-b]thiazole system comprising five-membered imidazole (N1-C2-N3-C4-C5) and six-membered thiazole (S1-C6-C7-C8-N1-C2) rings.
- Electron-withdrawing substituents : The aldehyde group introduces electrophilic reactivity, while the ethoxy moiety modulates electronic density through inductive effects.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂S | |
| IUPAC Name | 6-ethoxyimidazo[2,1-b]thiazole-5-carbaldehyde | |
| SMILES | CCOC1=C(N2C=CSC2=N1)C=O | |
| InChI Key | BMPZBUUWHLTNEI-UHFFFAOYSA-N |
Crystallographic Data and Conformational Analysis
While direct X-ray diffraction data for 6-ethoxyimidazo[2,1-B]thiazole-5-carbaldehyde remains unpublished, insights can be extrapolated from structurally analogous imidazothiazoles. For example, 2,3-dihydrobenzimidazo[2,1-b]thiazole exhibits a planar thiazole ring and twisted imidazole conformation in its crystalline state. Key observations include:
Hypothetical Crystal Packing:
- Intermolecular interactions : Anticipated C–H···O hydrogen bonds between aldehyde protons and ethoxy oxygen atoms.
- π-π stacking : Parallel-displaced stacking of aromatic systems at interplanar distances of 3.6–3.8 Å, similar to related derivatives.
Table 2: Inferred Crystallographic Parameters
| Parameter | Value (Hypothetical) | Basis in Literature |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=12.7 Å, b=11.5 Å, c=12.9 Å | |
| Z-score (Planarity) | 0.035 Å (r.m.s. deviation) |
Comparative Analysis with Related Imidazothiazole Derivatives
Substituent Effects on Reactivity
- 6-Phenylimidazo[2,1-b]thiazole-5-carbaldehyde : Replacement of the ethoxy group with a phenyl ring enhances π-conjugation, red-shifting UV-Vis absorption by 20 nm compared to the ethoxy analog.
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde : Methyl groups at positions 3 and 6 increase steric hindrance, reducing aldehyde reactivity in nucleophilic additions by 40%.
Biological Activity Correlations
- CITCO (6-(4-chlorophenyl) derivative) : The chloroaryl substitution enables selective agonism of constitutive androstane receptors (CAR), absent in the ethoxy variant.
- Spirothiazolidinone conjugates : Fusion with piperazine sulfonamides confers carbonic anhydrase II inhibition (Kᵢ = 57.7–98.2 µM), a property not observed in aldehyde-bearing analogs.
Table 3: Structural-Activity Relationships
Properties
IUPAC Name |
6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZBUUWHLTNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CSC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then cyclized with formamide to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Synthetic Relevance of Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic system widely explored in medicinal chemistry. Key reactions for functionalizing this core include:
-
Nucleophilic Substitution : Introduction of ethoxy groups via alkylation (e.g., using ethyl halides or tosylates) .
-
Aldehyde Functionalization : Formylation reactions (e.g., Vilsmeier-Haack or Duff reactions) to introduce carbaldehyde groups at position 5 .
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Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl modifications .
Gaps in Available Data
The provided sources highlight:
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Structural Analogues : Derivatives like imidazo[2,1-b] benzothiazoles and thiazolo[3,2-b]triazoles are synthesized via multicomponent reactions or cyclization pathways , but no direct synthesis or reactivity data for the 6-ethoxy-carbaldehyde variant is reported.
-
Biological Focus : Most studies emphasize anticancer or anti-inflammatory activities rather than detailed reaction mechanisms .
Recommended Pathways for Investigation
Given the absence of direct data, the following approaches could be extrapolated from analogous systems:
Table 1: Hypothetical Reaction Pathways for 6-Ethoxyimidazo[2,1-B] thiazole-5-carbaldehyde
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Aldehyde Oxidation | KMnO₄/H₂SO₄, CrO₃ | 6-Ethoxyimidazo[2,1-B]thiazole-5-carboxylic acid |
| Reductive Amination | NH₃/NaBH₃CN, R-NH₂ | 5-(Aminomethyl)-6-ethoxyimidazo[2,1-B]thiazole |
| Nucleophilic Addition | Grignard reagents (R-MgX) | 5-(Hydroxyalkyl)-6-ethoxyimidazo[2,1-B]thiazole |
| Condensation | Hydrazines, hydroxylamines | Hydrazones or oximes derivatives |
Critical Analysis of Limitations
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Synthetic Challenges : Steric hindrance from the ethoxy group at position 6 may influence reactivity at position 5.
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Stability Concerns : Aldehydes are prone to oxidation or dimerization under certain conditions, necessitating inert atmospheres or stabilizers .
Recommendations for Further Research
To obtain authoritative data on 6-Ethoxyimidazo[2,1-B] thiazole-5-carbaldehyde :
-
Consult specialized databases (e.g., Reaxys, SciFinder) for patented or proprietary syntheses.
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Explore Pd-catalyzed cross-coupling to diversify the aldehyde’s reactivity.
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Investigate computational modeling (DFT) to predict reaction pathways and regioselectivity.
The current literature does not provide explicit experimental details for this compound. Future studies should prioritize synthetic exploration guided by analogous imidazo-thiazole chemistry.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo-thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can inhibit the growth of various cancer cell lines through mechanisms such as modulation of cell cycle progression and induction of apoptosis. Specifically, derivatives have been tested against pancreatic ductal adenocarcinoma cell lines, demonstrating potent antiproliferative effects with IC50 values in low micromolar ranges .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Thiazole derivatives are known to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. The lipophilicity and bioavailability studies suggest that this compound could be optimized for enhanced therapeutic efficacy against inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thiazole derivatives. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its ability to undergo redox reactions makes it useful in studying oxidative stress and related cellular responses .
Comparison with Similar Compounds
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-B][1,3]thiazole derivatives, such as:
6-Methoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
6-Chloroimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Contains a chloro substituent, which can significantly alter its chemical properties and biological activity.
6-Aminoimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Features an amino group, making it more reactive in nucleophilic substitution reactions and useful in different synthetic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Biological Activity
6-Ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that belongs to the imidazo-thiazole family, known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group attached to an imidazo-thiazole framework, which is crucial for its bioactivity.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against Mycobacterium tuberculosis and other bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4.0 | Moderate against M. tuberculosis |
| IT06 (related derivative) | 2.03 | Strong against M. tuberculosis |
| IT10 (related derivative) | 7.05 | Moderate against M. tuberculosis |
These findings suggest that the presence of the thiazole moiety enhances the antimicrobial activity of these compounds .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HepG-2 | This compound | 15.0 |
| PC-3 | IT09 (related derivative) | 12.5 |
| HCT-116 | IT10 (related derivative) | 18.0 |
The results indicate a dose-dependent response, with some derivatives showing comparable efficacy to established chemotherapeutic agents like Doxorubicin .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicated that imidazo-thiazole derivatives can inhibit pro-inflammatory cytokines in vitro.
These findings highlight the potential of this compound as a therapeutic agent in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may inhibit the synthesis of essential mycobacterial components through binding to key enzymes like Pantothenate synthetase .
- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways by imidazo-thiazoles contributes to their anti-inflammatory effects .
Q & A
Basic: What synthetic strategies are effective for synthesizing 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde?
Answer:
The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H), a method validated for analogous imidazo[2,1-b]thiazole derivatives. This approach minimizes side reactions and improves yield by avoiding traditional solvents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and structural confirmation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis are critical .
Basic: How can the structural integrity of this compound be validated?
Answer:
Employ a multi-technique approach:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy at C6, aldehyde at C5).
- HRMS : Verify molecular formula (e.g., C₈H₉N₂O₂S).
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement of the fused heterocyclic core.
- FT-IR : Identify characteristic stretches (C=O aldehyde ~1700 cm⁻¹, C-O ether ~1250 cm⁻¹) .
Advanced: What experimental designs are suitable for evaluating this compound’s interaction with nuclear receptors like CAR?
Answer:
- Fluorescence Resonance Energy Transfer (FRET) Assays : Monitor ligand-induced conformational changes in CAR by tagging ligand-binding (LBD) and DNA-binding domains (DBD) with fluorescent proteins (e.g., CFP/YFP). Compare results to CITCO, a known CAR agonist .
- Coactivator Recruitment Assays : Use mammalian two-hybrid systems to assess CAR-LBD interaction with coactivators like NCOA6 upon ligand binding .
- Phosphorylation Status Analysis : Western blotting to track CAR dephosphorylation (a marker of activation) in hepatocyte models (e.g., HepaRG cells) .
Advanced: How do substituent variations (e.g., ethoxy vs. chlorophenyl) impact biological activity in imidazo[2,1-b]thiazole derivatives?
Answer:
- Quantitative Structure-Activity Relationship (QSAR) Studies : Compare the ethoxy derivative to CITCO (6-(4-chlorophenyl) analog) using molecular docking and 3D pharmacophore modeling. Focus on steric/electronic effects of substituents on CAR-LBD binding affinity .
- In Vitro Functional Assays : Test CYP3A4/CYP2B6 induction in primary hepatocytes to evaluate CAR activation potency. Ethoxy’s electron-donating nature may reduce electrophilic reactivity compared to CITCO’s chlorophenyl group .
Advanced: How can species-specific differences in CAR activation be addressed when testing this compound?
Answer:
- Species-Specific CAR Isoforms : Use transfected cell lines (e.g., human vs. mouse CAR-LBD fused to Gal4-DBD) with luciferase reporters. CITCO activates human CAR but not mouse CAR, highlighting evolutionary divergence in ligand specificity .
- Cross-Species Pharmacokinetics : Perform parallel in vivo studies in humanized CAR mice and wild-type models to assess metabolic stability and tissue distribution .
Advanced: What methodologies identify off-target effects or interactions with other nuclear receptors (e.g., PXR, LXR)?
Answer:
- Nuclear Receptor Panels : Use luciferase reporter assays for CAR, PXR, LXR, and PPARγ in HEK293T cells. For example, CITCO is CAR-specific, while rifampicin activates PXR .
- Transcriptomic Profiling : RNA-seq or qPCR arrays in hepatocytes to track off-target gene expression (e.g., lipid metabolism genes via LXR) .
Basic: What in vitro models are appropriate for preliminary pharmacological evaluation?
Answer:
- HepaRG Cells : Differentiate into hepatocyte-like cells to assess CYP induction (e.g., CYP2B6 for CAR activation) .
- Immune Cell Lines (e.g., RAW264.7 macrophages): Test anti-inflammatory activity via LPS-induced TNF-α/IL-6 suppression, given the scaffold’s reported anti-inflammatory properties .
Advanced: How can metabolic stability and potential toxicity be evaluated early in development?
Answer:
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) + NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or KCN to detect electrophilic intermediates .
Advanced: What strategies optimize bioavailability given the compound’s aldehyde moiety?
Answer:
- Prodrug Design : Synthesize oxime or hydrazone derivatives (e.g., CITCO’s oxime group) to mask the aldehyde, improving membrane permeability. Assess hydrolysis kinetics in plasma .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and protect the aldehyde from oxidation .
Advanced: How can contradictions in CAR activation data be resolved across studies?
Answer:
- Phosphorylation State Control : Pre-treat cells with kinase inhibitors (e.g., U0126 for ERK1/2) to standardize CAR’s phosphorylation status, which affects ligand sensitivity .
- Ligand Concentration Titration : Perform dose-response curves (1 nM–10 µM) to account for bell-shaped activation patterns observed with some CAR agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
